7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

Catalog No.
S3529634
CAS No.
152719-99-8
M.F
C13H11N3O
M. Wt
225.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

CAS Number

152719-99-8

Product Name

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one

IUPAC Name

7-methyl-2-phenylimidazo[1,2-a]pyrazin-3-one

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c1-15-7-8-16-11(9-15)14-12(13(16)17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

DGQHNBJMAAENRX-UHFFFAOYSA-N

SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3

Canonical SMILES

CN1C=CN2C(=C1)N=C(C2=O)C3=CC=CC=C3

The exact mass of the compound 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one is 225.090211983 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one (CAS 152719-99-8), commonly referred to as Sensor S, is a specialized imidazopyrazinone-based colorimetric probe utilized primarily for quantifying the electrophilic activation and hydrogen-bond donating ability of organocatalysts and pharmaceutical ligands. Unlike bulk synthetic intermediates, this compound is procured specifically as an analytical reagent for high-throughput UV-Vis spectroscopy workflows. Its carbonyl moiety acts as a highly sensitive hydrogen-bond acceptor, mimicking actual electrophilic substrates in catalytic cycles. Upon binding with a hydrogen-bond donor, the sensor undergoes a distinct hypsochromic (blue) shift, enabling the direct measurement of binding constants (lnKeq) and LUMO-lowering potential across a broad pKa range of approximately 7 to 20, where traditional spectroscopic methods often lack sufficient resolution [1].

Generic substitution in the context of hydrogen-bond quantification typically involves relying on traditional analytical baselines such as NMR titrations, IR spectroscopy, or aqueous pKa measurements. These alternatives fail to capture the true catalytic potential of weak hydrogen-bond donors. NMR and IR often lack the sensitivity required to detect weak non-covalent interactions (0.2–40 kcal/mol) with a carbonyl acceptor, leading to insufficient signal-to-noise ratios in standard laboratory settings. Furthermore, aqueous pKa measurements use water as the reference base, failing to account for critical secondary interactions—such as steric hindrance, dual hydrogen-bonding, and directionality—that occur between a complex organocatalyst and a realistic substrate. Procuring 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one provides a structurally relevant carbonyl acceptor that yields a direct linear correlation with actual reaction rates, making it non-interchangeable for accurate catalyst benchmarking [1].

Sensitivity to Weak Hydrogen-Bond Donors vs. NMR Spectroscopy

Traditional NMR titrations struggle to detect the interactions of weak hydrogen-bonding catalysts with carbonyl acceptors due to inherently low sensitivity. In contrast, 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one provides a clear, quantifiable hypsochromic shift in the UV-Vis spectrum upon binding to weak donors across a broad pKa window of approximately 7 to 20. This allows for the precise determination of binding constants (lnKeq) for weak donors like diphenylthiourea, where NMR fails to provide sufficient resolution or detectable signal changes [1].

Evidence DimensionDetection capability for weak H-bond donors (pKa 7-20)
Target Compound DataClear UV-Vis hypsochromic shift allowing lnKeq quantification
Comparator Or BaselineNMR titrations
Quantified DifferenceUV-Vis yields measurable saturation endpoints; NMR yields insufficient signal
ConditionsDichloromethane solvent, room temperature, weak H-bond donors

Enables researchers to quantify the activation potential of weak organocatalysts and biological ligands that are otherwise undetectable by standard NMR methods.

Correlation of Sensor Shift with Catalytic Reaction Rates vs. pKa Measurements

Aqueous pKa is frequently used as a proxy for hydrogen-bond donor strength, but it correlates poorly with actual catalytic reactivity because it ignores substrate-specific steric and directional effects. When using 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one, the magnitude of the hypsochromic shift (Δλmax) upon catalyst saturation correlates linearly with the natural log of relative reaction rates (ln(k_rel)) in standard hydrogen-bond catalyzed reactions, such as the Diels-Alder reaction of methyl vinyl ketone and cyclopentadiene. This demonstrates that the sensor accurately mimics the LUMO-lowering effect on a carbonyl substrate, unlike simple pKa values [1].

Evidence DimensionCorrelation with catalytic reaction rates (ln(k_rel))
Target Compound DataLinear correlation between Δλmax and ln(k_rel)
Comparator Or BaselineAqueous pKa measurements
Quantified DifferenceSensor shift provides direct linear correlation; pKa provides poor/inconsistent correlation
ConditionsDiels-Alder and Friedel-Crafts reaction benchmarking

Procurement of this sensor allows process chemists to accurately predict catalyst performance and screen libraries based on true electrophilic activation rather than misleading aqueous acidity metrics.

High-Throughput Screening Compatibility and Predictive Accuracy

Standard titrations for binding constants are time-consuming and low-throughput. 7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one can be utilized in a high-throughput 96-well plate format. Using a single-point UV-Vis measurement and a multiple linear regression model, the sensor can predict 95% of the lnKeq values within one unit, accelerating the evaluation of large libraries of biologically relevant compounds and organocatalysts compared to traditional multi-point titration methods [1].

Evidence DimensionThroughput and predictive accuracy
Target Compound DataPredicts 95% of lnKeq values within 1 unit using a single-point UV-Vis measurement
Comparator Or BaselineTraditional multi-point spectroscopic titrations
Quantified DifferenceSingle-point measurement vs. multi-point titration per analyte
Conditions96-well plate reader, dichloromethane, 450-550 nm scan

Reduces the time and material required to build hydrogen-bond donor databases or screen pharmaceutical compound libraries in an industrial setting.

High-Throughput Organocatalyst Benchmarking

Highly suited for screening libraries of thioureas, squaramides, and other hydrogen-bonding catalysts to predict their efficacy in carbonyl activation (e.g., Diels-Alder, Friedel-Crafts) prior to running actual reactions [1].

Quantification of Pharmaceutical Ligand Binding

Used to measure the hydrogen-bond donating strength of weak, biologically relevant heterocycles and drug substructures, aiding in rational drug design and permeability assessments [2].

LUMO-Lowering Potential Analysis

Replaces insensitive NMR or IR techniques when precise quantification of electrophilic activation by weak non-covalent interactions (0.2–40 kcal/mol) is required in physical organic chemistry workflows [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Exact Mass

225.090211983 g/mol

Monoisotopic Mass

225.090211983 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-14-2024

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